molecular formula C11H8N2S B12067603 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12067603
M. Wt: 200.26 g/mol
InChI Key: UFEYFDMTCIMMCO-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a thiophene ring fused to a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a pyridine derivative under specific conditions. For instance, the gold(I)-catalyzed intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides has been reported as an efficient synthetic route .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Scientific Research Applications

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the fusion of the thiophene ring with the pyrrolo[3,2-b]pyridine core. This fusion imparts distinct electronic and structural properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

6-thiophen-3-yl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C11H8N2S/c1-3-12-11-5-9(6-13-10(1)11)8-2-4-14-7-8/h1-7,12H

InChI Key

UFEYFDMTCIMMCO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C3=CSC=C3

Origin of Product

United States

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